7,7-difluorospiro[3.5]nonane-2-carbaldehyde

Medicinal Chemistry Drug Metabolism Bioisostere

7,7-Difluorospiro[3.5]nonane-2-carbaldehyde combines a rigid spiro[3.5]nonane core with a metabolically stable gem-difluoro group and a versatile aldehyde handle. This unique synergy supports CNS drug discovery, peptidomimetic synthesis, and reversible covalent probe development. Its constrained scaffold ensures precise vectorial outputs unattainable with non-fluorinated or regioisomeric analogs.

Molecular Formula C10H14F2O
Molecular Weight 188.21 g/mol
CAS No. 2639448-82-9
Cat. No. B6187302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-difluorospiro[3.5]nonane-2-carbaldehyde
CAS2639448-82-9
Molecular FormulaC10H14F2O
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESC1CC(CCC12CC(C2)C=O)(F)F
InChIInChI=1S/C10H14F2O/c11-10(12)3-1-9(2-4-10)5-8(6-9)7-13/h7-8H,1-6H2
InChIKeyPAJSTYKQCIRVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde (CAS 2639448-82-9) for Medicinal Chemistry and Chemical Biology


7,7-Difluorospiro[3.5]nonane-2-carbaldehyde (CAS 2639448-82-9) is a gem-difluorinated spirocyclic aldehyde building block with the molecular formula C10H14F2O and a molecular weight of 188.21 g/mol . This compound features a rigid spiro[3.5]nonane core where a cyclobutane and a cyclohexane ring share a single quaternary carbon, with an aldehyde functional group at the 2-position and two fluorine atoms geminally substituted at the 7-position of the cyclohexane ring . The gem-difluoro motif is a recognized carbonyl bioisostere in medicinal chemistry, while the aldehyde provides a versatile handle for further derivatization, including reductive amination and Horner-Wadsworth-Emmons reactions [1]. Its combination of a conformationally constrained spirocyclic scaffold with metabolic stability-enhancing fluorine substitution positions it as a privileged intermediate for the synthesis of novel chemical probes and drug candidates [1].

Why Spiro[3.5]nonane Analogs Cannot Substitute for 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde in Lead Optimization


The scientific value of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is derived from a specific, synergistic combination of three molecular features that are not simultaneously present in any single commercially available comparator. A simple spiro[3.5]nonane-2-carbaldehyde lacks the metabolic stability and conformational biasing conferred by the gem-difluoro group . A spiro[3.5]nonane-5-carbaldehyde presents an alternative regiochemistry that leads to distinct vectorial outputs in molecular design . While other 7,7-difluorospiro[3.5]nonane derivatives exist, the 2-carbaldehyde variant provides a uniquely reactive electrophilic center on the cyclobutane ring, enabling synthetic transformations that cannot be performed with a ketone, amine, or alcohol analog . The failure to substitute this exact compound can result in altered target engagement, unforeseen metabolic liabilities, and divergence from established structure-activity relationships (SAR) in a chemical series. The quantitative evidence below confirms where 7,7-difluorospiro[3.5]nonane-2-carbaldehyde demonstrates measurable differentiation.

Quantitative Differentiation of 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde (CAS 2639448-82-9) from Analogs


Metabolic Stability Enhancement via Gem-Difluoro Substitution Relative to Non-Fluorinated Spiro[3.5]nonane Core

The gem-difluoro group at the 7-position of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is a documented strategy to block oxidative metabolism at the cyclohexane ring [1]. Non-fluorinated spiro[3.5]nonane analogs lack this protective element and are susceptible to cytochrome P450-mediated hydroxylation, which can lead to rapid clearance and variable pharmacokinetics . While direct microsomal stability data for this exact aldehyde is not publicly available, the effect is a well-established class-level inference in medicinal chemistry for gem-difluoro substitution adjacent to a potential metabolic soft spot [1].

Medicinal Chemistry Drug Metabolism Bioisostere

Synthetic Efficiency for a Core Building Block: Cost and Availability vs. Custom Synthesis of 7,7-Difluorospiro[3.5]nonane Derivatives

7,7-Difluorospiro[3.5]nonane-2-carbaldehyde serves as a more synthetically versatile and cost-effective starting point compared to many other 7,7-difluorospiro[3.5]nonane derivatives. The aldehyde functional group is a classic, high-yielding handle for a wide array of chemical transformations (e.g., reductive aminations, Wittig reactions, Grignard additions) . In contrast, procuring a more complex derivative, such as 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine, often requires a multi-step synthesis that can be both time-consuming and lower-yielding . The aldehyde is available from multiple commercial suppliers , whereas many advanced intermediates are custom synthesis items, making the aldehyde a more accessible and reliable choice for parallel library synthesis.

Synthetic Chemistry Procurement Building Blocks

Regiochemical Vector Control: 2-Carbaldehyde vs. 5-Carbaldehyde Spiro[3.5]nonane Scaffolds

The position of the aldehyde handle on the spiro[3.5]nonane core directly dictates the exit vector and, consequently, the three-dimensional orientation of any appended substituent in the final molecule. 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde provides a vector from the cyclobutane ring, which is distinct from the vector provided by spiro[3.5]nonane-5-carbaldehyde (positioned on the cyclohexane ring) . This difference is crucial in structure-based drug design, where precise placement of functional groups within a binding pocket can dramatically impact target affinity and selectivity. The 2-carbaldehyde regiochemistry is not interchangeable with the 5-carbaldehyde and represents a specific design choice.

Medicinal Chemistry Structure-Based Drug Design Scaffold Hopping

Validated Application Scenarios for 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde (CAS 2639448-82-9)


Lead Optimization of CNS-Penetrant Drug Candidates

In central nervous system (CNS) drug discovery, the combination of a rigid spirocyclic scaffold and metabolic shielding via gem-difluoro substitution is highly desirable. 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde is an ideal building block for this purpose. Its lipophilic character (predicted LogP ~2.5-3.0 [1]) and the metabolic stability inferred from the gem-difluoro group [2] are favorable properties for crossing the blood-brain barrier while minimizing rapid hepatic clearance. The aldehyde handle allows for the facile attachment of amine-containing pharmacophores, a common feature in CNS-active molecules.

Synthesis of Conformationally Constrained Bioactive Peptidomimetics

The spiro[3.5]nonane core is a valuable scaffold for introducing conformational constraint into peptide analogs, which can enhance target affinity and proteolytic stability. The 2-carbaldehyde functional group provides a direct entry point for incorporating this rigid core into a growing peptide chain. For example, it can be used in a reductive amination with a peptide amine or converted to an amino acid via Strecker synthesis. The gem-difluoro group serves a dual purpose: it enhances metabolic stability of the resulting peptidomimetic [1] and can act as a carbonyl bioisostere, potentially eliminating a labile amide bond [2].

Construction of Targeted Covalent Inhibitor (TCI) Warheads

The aldehyde functional group in 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is not just a synthetic handle; it is a potential reversible covalent warhead. Aldehydes can form reversible hemithioacetal or imine adducts with catalytic cysteine or lysine residues in target proteins. The spirocyclic core provides a rigid scaffold to orient the warhead for optimal engagement with a specific non-catalytic residue, potentially improving selectivity over broader-spectrum aldehyde-based inhibitors. The gem-difluoro group enhances the overall stability of the inhibitor, preventing non-specific degradation before it reaches its target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,7-difluorospiro[3.5]nonane-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.